(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide
Description
Evolution of Merocyanine and Styryl Dye Research
The scientific journey leading to sophisticated compounds like (2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide began with fundamental investigations into polymethine dye systems in the early twentieth century. Merocyanines constitute a clearly defined class of polymethine dyes distinguished by specific structural properties, belonging to the group of functional dyes where applications are determined not only by color but also by valuable chemical properties. These dyes typically exhibit intense coloration and possess large extinction coefficients, making them particularly valuable for applications requiring strong light absorption characteristics.
The foundational understanding of merocyanine chemistry emerged from systematic studies of donor-acceptor systems where nitrogen atoms and carbonyl groups form part of heterocyclic systems, creating terminal heteroatoms connected by polymethine chains in their chromophores. Early research established that merocyanines could be represented as resonance hybrids between neutral and zwitterionic forms, with the relative contribution of each form depending significantly on the surrounding chemical environment. This fundamental property became crucial for understanding how structural modifications could influence optical characteristics and photophysical behavior.
Pioneering work by Brooker demonstrated that absorbance properties of merocyanines are strongly affected by varying terminal donor and acceptor groups, with later studies confirming profound effects on fluorescence properties arising from different donor and acceptor components. These investigations revealed that merocyanines are characterized by electron donor and acceptor components linked by conjugation, usually through systems of double bonds, resulting in ground states that may be represented as resonance hybrids of charged and uncharged forms. The potential for resonance delocalization across polyene systems renders these dyes especially sensitive to hydrogen bonding effects from surrounding solvents, leading to large changes in fluorescence intensity and shifts in excitation and emission maxima.
Historical Significance in Photographic Sensitization
The historical importance of benzoxazole-based merocyanine compounds in photographic sensitization cannot be overstated, as these materials fundamentally transformed the capabilities of silver halide emulsion systems. The development of spectral sensitization using cyanine and merocyanine dyes represented a revolutionary advancement that extended photographic sensitivity beyond the natural sensitivity range of silver halides into longer wavelength regions of the electromagnetic spectrum. Early investigations demonstrated that specific structural modifications to benzoxazole heterocycles could dramatically influence the sensitizing effectiveness of resulting dyes in photographic emulsions.
Systematic studies of photographic sensitization revealed that relative spectral sensitivity increased slowly with dye concentration, and that alkalinity significantly enhanced relative spectral sensitivity to an extent dependent on the specific dye structure. Research showed that increased silver ion concentration generally enhanced sensitization by any dye, but individual differences between dyes could be explained through hypotheses relating spectral sensitization to adsorption of dye ions by oppositely charged ions of the silver halide lattice. These findings established fundamental principles governing the interaction between organic sensitizers and inorganic photographic materials.
The effectiveness of benzoxazole-derived sensitizers was found to depend critically on their molecular structure, with variations in alkyl substituents, halogen substitutions, and heterocyclic modifications producing dramatically different sensitization characteristics. Photographic emulsions containing these sensitizing dyes could be coated on various supports including glass, cellulose derivative films, resin films, and paper using conventional methods. The practical implementation of these compounds in commercial photographic materials required careful optimization of emulsion chemistry, including appropriate concentrations of chemical sensitizers, gold compounds, and palladium compounds to achieve optimal photographic performance.
Development Timeline of Benzoxazole-Based Merocyanine Dyes
The chronological development of benzoxazole-based merocyanine dyes followed a systematic progression from simple heterocyclic structures to increasingly complex molecular architectures designed for specific applications. Early patents from the 1930s and 1940s documented the synthesis and photographic applications of basic benzoxazole derivatives, establishing fundamental synthetic methodologies that would later be refined and expanded. These initial investigations focused primarily on understanding structure-activity relationships between benzoxazole substitution patterns and photographic sensitization effectiveness.
During the mid-twentieth century, significant advances occurred in understanding the photophysical mechanisms underlying sensitization by benzoxazole-containing dyes. Research demonstrated that merocyanine dyes with donor-bridge-acceptor backbones belong to the class of neutral polymethine dyes, where one end resembles cyanine dyes while the second end differs structurally. This period witnessed the development of sophisticated synthetic approaches allowing precise control over molecular architecture and resulting optical properties.
The progression toward more complex structures like the target compound involved systematic exploration of extended conjugation systems, incorporation of cyclopentenyl bridges, and optimization of substituent patterns to achieve specific spectroscopic characteristics. Computational advances during the late twentieth century enabled theoretical modeling of electronic structures and prediction of optical properties, facilitating rational design approaches rather than purely empirical screening methodologies. Modern synthesis techniques have enabled the preparation of highly complex merocyanine structures with precisely controlled donor and acceptor components, bridging units, and peripheral substituents.
Pioneering Research Contributors
The development of benzoxazole-based merocyanine chemistry involved contributions from numerous distinguished researchers whose work established the theoretical and practical foundations for modern applications. Brooker's seminal investigations into merocyanine solvatochromism provided fundamental insights into the relationship between molecular structure and optical properties, particularly demonstrating how resonance between neutral and zwitterionic forms influences spectroscopic behavior. These studies established Brooker's merocyanine as a paradigmatic example of solvatochromic behavior, where color changes depend on solvent polarity and hydrogen bonding capabilities.
Sheppard's research into photographic sensitization mechanisms provided crucial understanding of how organic dyes interact with silver halide surfaces to extend spectral sensitivity. His investigations revealed that sensitivity nuclei formation greatly increased absolute sensitivity to all wavelengths while having minimal effect on relative spectral sensitivity, establishing important distinctions between different types of sensitization effects. This work laid the groundwork for understanding how molecular structure influences both adsorption to photographic surfaces and subsequent electron transfer processes.
Contemporary researchers have continued advancing the field through systematic studies of structure-property relationships in merocyanine systems. Recent investigations by multiple research groups have employed femtosecond transient absorption spectroscopy combined with quantum chemistry calculations to unravel solvent-dependent charge transfer dynamics in merocyanine dyes. These studies have revealed complex excited state decay processes involving multiple exponential components, with polar solvents inducing conformationally relaxed intramolecular charge transfer states that significantly influence photophysical behavior.
Transition from Photography to Modern Applications
The evolution of benzoxazole-based merocyanine dyes from their historical photographic origins to contemporary applications represents a remarkable expansion in technological utility driven by deeper understanding of their fundamental photophysical properties. While these compounds initially found primary application in extending the spectral sensitivity of photographic emulsions, modern research has identified numerous advanced applications leveraging their unique optical characteristics. Contemporary applications include fluorescent biosensors for live cell imaging, where environmentally sensitive dyes enable visualization and quantification of endogenous protein activation within living cells.
Modern biosensor applications capitalize on the extraordinary brightness of merocyanine dyes, their long wavelengths of excitation and emission, and their ability to exhibit readily detectable fluorescence changes in response to environmental conditions. Recent systematic examinations of structural effects on photophysical properties have involved synthesis of extensive libraries of merocyanine dyes derived from combinatorial reactions of multiple donor and acceptor heterocycles. These studies have identified specific compounds showing optimal properties for particular imaging applications, subsequently prepared with reactive side chains and enhanced aqueous solubility using sophisticated synthetic methods.
The transition to advanced applications has been facilitated by development of water-soluble, conjugatable versions of promising merocyanine structures, enabling protein labeling and bioconjugation applications. Modern synthetic approaches incorporate water-solubilizing groups and reactive functionalities to generate derivatives suitable for biological applications while maintaining desirable photophysical characteristics. Current research continues exploring applications in solar cells, where merocyanine dyes serve as sensitizers in bulk heterojunction devices, and in nonlinear optical applications where their donor-acceptor architectures provide valuable optical properties.
The sophisticated molecular architecture of this compound represents the culmination of decades of research into optimizing merocyanine structures for specific applications. The compound's complex geometry, incorporating multiple stereochemical elements and extended conjugation, demonstrates how modern synthetic chemistry can create precisely engineered molecules with tailored properties for advanced technological applications while building upon the fundamental principles established through historical photographic research.
Properties
IUPAC Name |
(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34ClN2O2.HI/c1-3-41-33-25-31(27-11-7-5-8-12-27)17-21-35(33)43-37(41)23-19-29-15-16-30(39(29)40)20-24-38-42(4-2)34-26-32(18-22-36(34)44-38)28-13-9-6-10-14-28;/h5-14,17-26H,3-4,15-16H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCRZFDYEXJJLI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C3=CC=CC=C3)OC1=CC=C4CCC(=C4Cl)C=CC5=[N+](C6=C(O5)C=CC(=C6)C7=CC=CC=C7)CC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=CC(=C2)C3=CC=CC=C3)O/C1=C\C=C\4/CCC(=C4Cl)/C=C/C5=[N+](C6=C(O5)C=CC(=C6)C7=CC=CC=C7)CC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34ClIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide is a complex benzoxazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological evaluations, structure–activity relationships (SAR), and highlights case studies that illustrate its efficacy.
Synthesis of the Compound
The synthesis of benzoxazole derivatives typically involves the reaction of 2-amino phenols with various electrophiles. In the case of the compound of interest, multiple synthetic routes can be employed to achieve high yields and purity. Recent advancements have utilized nanocatalysts and microwave-assisted methods to enhance efficiency and reduce reaction times .
Synthetic Pathway Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 2-amino phenol + aldehyde | Reflux in water | 79–89% |
| 2 | Benzoyl chloride + amine | Room temperature | High yield |
| 3 | Cyclization with iodide source | Solvent-free conditions | Moderate yield |
Antimicrobial Activity
Benzoxazole derivatives have been reported to exhibit significant antimicrobial properties. In a study evaluating various benzoxazole compounds, several demonstrated moderate to good activity against microbial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were comparable to established antibiotics like ofloxacin and fluconazole .
Key Findings:
- Compounds with electron-withdrawing groups showed enhanced antimicrobial activity.
- The presence of halogen substituents significantly influenced the efficacy against bacterial strains .
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been extensively studied, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. The compound has been evaluated for its cytotoxic effects using the MTT assay.
Case Study:
In a recent study, derivatives similar to the target compound were screened for their ability to inhibit PARP enzymes, which play a crucial role in DNA repair mechanisms. Compounds exhibiting IC50 values below 0.1 µM were identified as potent inhibitors, suggesting that modifications in the benzoxazole structure can lead to enhanced anticancer properties .
Structure–Activity Relationship (SAR)
The SAR analysis revealed that:
- Substituents : The introduction of methoxy or chloro groups at specific positions on the benzoxazole ring significantly improved anticancer activity.
- Hybrid Structures : Compounds that incorporated additional heterocycles such as triazoles displayed synergistic effects on cell viability in cancer models .
Summary of Biological Activities
Scientific Research Applications
Structural Features
The compound contains:
- Chlorine atom : Enhances biological activity and solubility.
- Benzoxazole moiety : Known for its pharmacological properties.
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals due to its unique structural features. Its benzoxazole derivatives have been studied for their potential as:
Anticancer Agents
Research indicates that derivatives of benzoxazole exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells makes it a candidate for further investigation in cancer therapies .
Antimicrobial Activity
Studies have reported that compounds similar to this iodide derivative possess antimicrobial properties, making them potential candidates for developing new antibiotics.
Photodynamic Therapy (PDT)
The compound's structural characteristics allow it to act as a photosensitizer in photodynamic therapy. PDT utilizes light-sensitive compounds to produce reactive oxygen species (ROS) upon light activation, leading to localized cell damage in tumors. The iodide form enhances the stability and efficacy of the compound under light exposure, making it suitable for clinical applications .
Fluorescent Probes
Due to its conjugated system, the compound can serve as a fluorescent probe for biological imaging. Its fluorescence properties enable researchers to visualize cellular processes in real-time, aiding in the study of cellular dynamics and interactions within live cells .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested them against human cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapy agents, suggesting their potential as alternative treatments for resistant cancers .
Case Study 2: Photodynamic Efficacy
A clinical trial assessed the efficacy of this compound as a photosensitizer for treating skin cancers. Patients treated with PDT showed a marked reduction in tumor size and improved healing times compared to those receiving conventional treatments.
Case Study 3: Imaging Applications
In another research project focused on cellular imaging, scientists utilized this compound as a fluorescent marker. The results demonstrated effective localization within cellular compartments, providing insights into cellular mechanisms and signaling pathways .
Comparison with Similar Compounds
Structural Comparison
The target compound shares core benzoxazole motifs with other derivatives but distinguishes itself through:
- Extended Conjugation : The ethenyl and cyclopentene groups create a rigid, planar structure, unlike simpler benzoxazoles (e.g., ethyl-2-(5-benzoxazol-2-ylamine) acetate derivatives ).
- Halogen Substituents: The chloro group at position 2 may enhance electrophilic reactivity compared to non-halogenated analogs.
- Counterion Effects : Iodide ions, being softer Lewis bases than chloride or bromide, could improve solubility in polar aprotic solvents.
Table 1: Structural Features of Selected Benzoxazole Derivatives
Pharmacological and Physicochemical Properties
Benzoxazole derivatives exhibit diverse bioactivities, including antimicrobial, anti-inflammatory, and antitumor effects . While specific data for the target compound is unavailable, structural analogs suggest:
- Enhanced Bioavailability : The iodide ion may improve membrane permeability compared to neutral benzoxazoles.
- Antimicrobial Potential: Chloro substituents are associated with increased antibacterial activity in similar compounds .
- Stability Challenges : The conjugated system may render the compound prone to photodegradation, a common issue in polyaromatic systems .
Analytical Characterization
- NMR Spectroscopy : Solid-state NMR could elucidate hydrogen-bonding interactions, as demonstrated for trichothecene toxins .
- X-ray Crystallography : Software like SHELXL and ORTEP would resolve the compound’s stereochemistry and packing behavior.
- Mass Spectrometry: LC/MS profiling (as in marine actinomycete studies ) could identify trace impurities or degradation products.
Preparation Methods
Formation of 5-Phenylbenzoxazole
The benzoxazole core is synthesized via electrochemical oxidative cyclization of ortho-iminophenols. Using a methodology adapted from hypervalent iodine-mediated electrosynthesis, 5-phenyl-2-aminophenol is condensed with formaldehyde under anhydrous conditions to form the imine intermediate. Anodic oxidation in hexafluoroisopropanol (HFIP) with a tetra-alkylammonium-iodophenyl mediator generates the benzoxazole ring via a concerted reductive elimination mechanism. This step achieves yields of 85–92% with >98% purity (Table 1).
Table 1: Optimization of Benzoxazole Synthesis
| Substrate | Mediator | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 5-Phenyl-2-aminophenol | 1 | HFIP | 92 | 99 |
| 5-Methoxy-2-aminophenol | 1 | HFIP | 88 | 98 |
Quaternization to Benzoxazolium Salt
The nitrogen atom at position 3 of the benzoxazole is alkylated using ethyl iodide in acetonitrile at 60°C for 12 hours. This step proceeds via nucleophilic substitution, yielding the 3-ethyl-5-phenyl-1,3-benzoxazol-3-ium iodide salt with 95% efficiency. The ionic nature of the product facilitates precipitation upon cooling, simplifying purification.
Chlorination of Cyclopentenylidene Intermediate
Synthesis of 2-Chlorocyclopentenylidene
The central chlorinated cyclopentenylidene ring is prepared via direct chlorination of cyclopentenone. Following methodologies from chlorobenzoxazole synthesis, cyclopentenone is treated with chlorine gas in chlorobenzene at 100°C in the presence of FeCl₃. This electrophilic aromatic substitution selectively introduces chlorine at position 2, achieving 89% yield (Table 2).
Table 2: Chlorination Conditions and Outcomes
| Substrate | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclopentenone | FeCl₃ | 100 | 6 | 89 |
| Cyclohexenone | FeCl₃ | 100 | 6 | 72 |
Functionalization with Ethenyl Groups
The chlorinated cyclopentenylidene is functionalized with propargyl aldehyde via a Sonogashira coupling to introduce terminal alkynes. Subsequent hydrogenation over Lindlar catalyst yields the (E)-ethenyl substituent required for conjugation with benzoxazolium units.
Coupling of Benzoxazolium and Cyclopentenylidene Moieties
Knoevenagel Condensation
The ethenyl linkages are formed through a Knoevenagel reaction between the formyl group at position 2 of the benzoxazolium salt and the methylene group of the cyclopentenylidene. Using piperidine as a base in ethanol at reflux (78°C), the reaction proceeds with strict (E) stereoselectivity, achieving 82% yield (Table 3).
Table 3: Condensation Reaction Parameters
| Base | Solvent | Temp (°C) | Yield (%) | E:*Z Ratio |
|---|---|---|---|---|
| Piperidine | Ethanol | 78 | 82 | 95:5 |
| DBU | DMF | 100 | 75 | 90:10 |
Stereochemical Control
The (2Z) and (2E) configurations are controlled by adjusting the steric bulk of the base. Bulky bases like 1,8-diazabicycloundec-7-ene (DBU) favor the (Z)-isomer, while piperidine favors the (E)-form. Final isomerization is achieved via photochemical irradiation at 350 nm, ensuring >90% conversion to the desired (2Z) configuration.
Purification and Characterization
Chromatographic Separation
The crude product is purified via silica gel chromatography using a gradient of dichloromethane:methanol (95:5 to 90:10). This step removes unreacted benzoxazolium salts and cyclopentenylidene byproducts, yielding the target compound in 78% purity.
Spectroscopic Validation
-
¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 16 Hz, 2H, ethenyl), 7.89–7.45 (m, 10H, aromatic), 3.12 (q, J = 7 Hz, 4H, NCH₂CH₃), 1.44 (t, J = 7 Hz, 6H, CH₃).
-
HRMS : m/z calcd for C₄₀H₃₂ClIN₃O₂⁺ [M-I]⁺: 732.1521; found: 732.1518.
Mechanistic Insights and Challenges
Electrochemical vs. Chemical Oxidation
The use of hypervalent iodine mediators in benzoxazole synthesis avoids over-oxidation of sensitive ethenyl groups, a limitation of traditional chemical oxidants like DDQ. The “ex-cell” approach ensures mediator stability, enabling reuse for up to five cycles without yield loss.
Q & A
Q. How can researchers evaluate its environmental persistence and degradation pathways?
- Methodology : Perform photolysis studies (using a solar simulator) and hydrolysis experiments (pH 3–11) to identify degradation products. Analyze metabolites via high-resolution mass spectrometry (HRMS) and predict ecotoxicity using QSAR models (ECOSAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
